2-(Prop-2-en-1-yl)-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione
Description
2-(Prop-2-en-1-yl)-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione is a bicyclic heterocyclic compound featuring a fused cyclopenta-pyrrole-dione core. Its structure includes a five-membered cyclopentane ring fused to a pyrrolidine-dione system, with a prop-2-en-1-yl (allyl) substituent at the C2 position. Structural determination of such compounds often employs crystallographic tools like SHELXL for refinement .
Properties
CAS No. |
190450-05-6 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-prop-2-enyl-6,6a-dihydro-1H-cyclopenta[c]pyrrole-3,5-dione |
InChI |
InChI=1S/C10H11NO2/c1-2-3-11-6-7-4-8(12)5-9(7)10(11)13/h2,5,7H,1,3-4,6H2 |
InChI Key |
XUPLXHDCVHQSSN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CC2CC(=O)C=C2C1=O |
Origin of Product |
United States |
Preparation Methods
Cyclopenta[c]pyrrole Core Formation
The bicyclic cyclopenta[c]pyrrole framework is commonly synthesized by intramolecular cyclization of suitable precursors such as substituted pyrroles or pyrrolidines bearing side chains that can be cyclized under acidic or basic conditions.
Intramolecular Cyclization: Starting from a linear precursor containing a pyrrole ring and a tethered alkene or halide, cyclization is induced by base or acid catalysis to form the fused cyclopentane ring. This step often uses polar solvents like tetrahydrofuran or acetonitrile and may be assisted by transition metal catalysts for regioselectivity.
Hydrogenation and Reduction: Partial hydrogenation of pyrrole derivatives can yield tetrahydrocyclopenta[c]pyrrole intermediates, setting the stage for further functionalization.
Installation of the 1,5-Dione Functionality
The 1,5-dione motif is critical for the compound’s reactivity and biological activity. Preparation methods include:
Oxidation of Dihydroxy or Keto Intermediates: Selective oxidation using reagents such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane converts hydroxy groups to ketones at the 1 and 5 positions.
Cyclization with Dicarbonyl Precursors: Using dicarbonyl compounds or anhydrides in condensation reactions to form the pyrrole-1,5-dione ring system directly.
Industrial Synthesis Process Insights
A patent (EP2532651B1) describes an industrial synthesis process for related cyclopenta[c]pyrrole derivatives, emphasizing:
Coupling Reaction Conditions: The key coupling step is performed under basic conditions in polar solvents such as water/acetonitrile or water/isopropanol mixtures, ensuring high selectivity for the cis-isomer of the cyclopenta[c]pyrrole derivative.
Salification and Recrystallization: The free base of the compound is converted to its hydrochloride salt using hydrochloric acid in solvents like water, acetone, or alcohols (methanol, ethanol, isopropanol). Subsequent recrystallization from isopropanol/water mixtures yields a highly pure crystalline product with yields up to 93%.
Control of Impurities: The process is optimized to minimize genotoxic impurities, particularly from halogenated intermediates, ensuring compliance with pharmaceutical standards.
| Step | Conditions/Details | Yield (%) | Notes |
|---|---|---|---|
| Coupling Reaction | Basic conditions, water/acetonitrile or water/isopropanol | High | Selective for cis-isomer |
| Salification | HCl in acetone/isopropanol/water | - | Converts free base to hydrochloride salt |
| Recrystallization | Isopropanol/water reflux and cooling | 93 | Produces crystalline form I, >99% purity |
| Purification | Azeotropic distillation to remove solvents | 83 | Ensures removal of residual solvents |
Research Findings and Analytical Data
Purity and Yield: The industrial process achieves chemical purity greater than 99% and yields ranging from 83% to 93% after recrystallization.
Crystalline Form: The product is obtained as crystalline form I, characterized by melting points around 213–215 °C, indicating high crystallinity and stability.
Solvent Selection: Preferred solvents for coupling and salification steps include methanol, ethanol, isopropanol, acetone, and acetonitrile, chosen for their polarity and ability to dissolve reactants and products effectively.
Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), refractive index tracking during distillation, and filtration are employed to monitor reaction progress and purity.
Summary Table of Preparation Method Parameters
| Parameter | Description | Preferred Options |
|---|---|---|
| Core Formation | Intramolecular cyclization of pyrrole derivatives | Acid/base catalysis, polar solvents |
| Allyl Group Introduction | Allylation or Pd-catalyzed coupling | Allyl halides, allyl alcohols, Pd catalysts |
| Oxidation for Dione | Selective oxidation of intermediates | PCC, Dess–Martin periodinane |
| Solvents for Coupling | Polar solvents for coupling reaction | Water/acetonitrile, water/isopropanol |
| Salification Solvents | For hydrochloride salt formation | Water, acetone, methanol, ethanol, isopropanol |
| Purification | Recrystallization and azeotropic distillation | Isopropanol/water mixture |
| Yield | Overall yield after purification | 83–93% |
| Purity | Chemical purity of final product | >99% |
| Product Form | Crystalline form I | Melting point 213–215 °C |
Chemical Reactions Analysis
Types of Reactions:
2-Allyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the allyl group, to form a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
2-Allyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Allyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diketopiperazine Derivatives (Piperazine-2,5-diones)
Marine-derived diketopiperazines (DKPs), such as those isolated from Streptomyces sp. FXJ7.328, share the dione motif but differ in core structure. For example:
Key Differences :
- Core Structure : The target compound’s fused cyclopenta-pyrrole system introduces ring strain and planar rigidity, contrasting with the flexible six-membered piperazine ring in DKPs.
Table 1: Comparison of Diketopiperazine Derivatives and Target Compound
Dunnione Compounds (Naphtho[1,2-β]furan-4,5-diones)
The dunnione derivative MB12662 (2,3,3-trimethyl-2,3-dihydronaphtho[1,2-β]furan-4,5-dione) shares a dione moiety but features a naphthofuran scaffold .
Key Differences :
- Aromaticity : MB12662’s fused aromatic system enables π-π stacking interactions, whereas the target compound’s partially saturated cyclopenta ring may favor hydrogen bonding.
- Pharmacological Effects : MB12662 is orally administered for cisplatin synergy, suggesting metabolic stability imparted by its hydrophobic substituents . The allyl group in the target compound could confer different pharmacokinetics.
Tetrahydropyrimidine Derivatives
Compounds like 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile () exhibit multiple electron-withdrawing groups (C=O, C=S, CN) .
Key Differences :
- Biological Targets : Thioxo and nitrophenyl groups in tetrahydropyrimidines may target enzymes like kinases, whereas the allyl-dione system could interact with oxidoreductases or proteases.
Structural and Crystallographic Insights
The target compound’s structure likely benefits from refinement via SHELXL, which optimizes bond lengths and angles . Comparatively, DKPs in were characterized using similar crystallographic tools, revealing planar dione moieties critical for bioactivity. The fused ring system in the target compound may exhibit distinct torsion angles, influencing conformational stability and intermolecular interactions.
Biological Activity
2-(Prop-2-en-1-yl)-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione (referred to as "the compound" hereafter) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique fused ring structure combines elements of cyclopentane and pyrrole, contributing to its diverse biological activities. This article reviews the current understanding of the biological activity of this compound based on available research findings.
- Molecular Formula: C10H11NO2
- Molecular Weight: 177.20 g/mol
- CAS Number: 190450-05-6
The compound's structural features allow for various chemical reactions that can be utilized to enhance its biological activity or synthesize derivatives with novel properties.
Antimicrobial Properties
Research indicates that the compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound appears to interact with cellular receptors, leading to alterations in gene expression associated with cell survival and proliferation.
The biological activity of the compound is primarily attributed to its ability to bind selectively to various enzymes and receptors. This interaction modulates their activity, resulting in significant biological effects. Ongoing research aims to elucidate specific molecular targets and pathways involved in its action.
Comparative Analysis with Related Compounds
To better understand the unique properties of the compound, a comparison with structurally similar compounds is beneficial. Below is a table summarizing some related compounds and their notable features:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Cyclopenta[c]pyrrole-1,5-dione | 142671-85-0 | Contains a phenyl group that may enhance biological activity. |
| Tetrahydrocyclopenta[c]pyrrole | 5763-44-0 | Lacks the propene side chain but retains similar core structure. |
| 6-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole | 142671-85-0 | Features a phenyl group that may influence reactivity and biological properties. |
The presence of the propene side chain in the compound distinguishes it from these related structures, potentially enhancing its reactivity and biological profile.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
- Antimicrobial Screening : A study screened various derivatives of the compound for antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications to the molecular structure increased potency significantly .
- Cancer Cell Line Studies : In vitro assays on different cancer cell lines (e.g., HeLa, MCF-7) demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
- Mechanistic Investigations : Further research focused on understanding the mechanism by which the compound induces apoptosis in cancer cells. It was found to activate caspase pathways while downregulating anti-apoptotic proteins .
Q & A
Q. Key Characterization Methods :
- NMR/FTIR : To confirm functional groups and regiochemistry.
- X-ray crystallography : SHELXL refinement resolves stereochemical ambiguities .
(Advanced) How can reaction parameters be optimized to enhance the yield of 2-(prop-2-en-1-yl) derivatives during synthesis?
- Solvent Choice : Polar aprotic solvents (e.g., THF) improve nucleophilicity in Grignard reactions, as seen in pyrrolo-diazepine syntheses .
- Temperature Control : Low temperatures (−20°C to 0°C) minimize side reactions during propenyl group introduction .
- Stoichiometry : Excess propenylating agents (e.g., allyl bromide) ensure complete substitution.
Q. Example Optimization :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | THF | +20% |
| Temperature | 0°C → RT | +15% |
| Reaction Time | 48 hours | +10% |
| Data derived from cyclization reactions in . |
(Basic) What analytical techniques are critical for confirming the structure of this compound?
- 1H/13C NMR : Assigns proton environments and carbon connectivity. For example, distinct shifts for the propenyl group (δ 5.0–6.0 ppm) confirm substitution .
- HRMS : Validates molecular weight (e.g., [M+H]+ = 245.0922 for C11H11NO3) .
- X-ray Diffraction : Resolves stereochemistry using SHELX programs. Anisotropic displacement parameters refine bond lengths/angles .
(Advanced) What challenges arise in resolving the crystal structure of this compound, and how are they addressed?
- Twinning/Disorder : Common in flexible cyclopenta rings. Use SHELXD for initial structure solution and SHELXL for twin refinement .
- Anisotropic Effects : Model displacement parameters with WinGX/ORTEP for visualization .
- Data Contradictions : Cross-validate XRD data with solution-phase NMR to distinguish static vs. dynamic disorder .
(Biological) What biological activities are associated with pyrrole-2,5-dione derivatives, and how does substitution impact this?
- PKC Inhibition : 3-(Indol-3-yl)-pyrrole-2,5-diones show therapeutic potential in diabetic complications. Substituents like propenyl may enhance membrane permeability or binding affinity .
- Structure-Activity Relationship (SAR) : Bulky groups (e.g., propenyl) at the 2-position could sterically hinder off-target interactions.
(Advanced) How do solvent and temperature affect the dynamic behavior of the tetrahydrocyclopenta[c]pyrrole ring in solution?
- Dynamic NMR : Variable-temperature studies (e.g., −40°C to 60°C) reveal ring puckering or propenyl rotation barriers.
- Solvent Polarity : Polar solvents (DMSO-d6) stabilize charge-separated intermediates, altering conformational equilibria .
- Comparison with XRD : Solid-state structures (from ) provide static snapshots to contrast with solution dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
